Structural Differentiation: 6-(4-Isopropylbenzyl) vs. 6-(4-Methylbenzyl) and 6-(4-Chlorobenzyl) Analogs
The target compound’s 6-(4-isopropylbenzyl) substituent distinguishes it from the commercially available 6-(4-methylbenzyl) analog (CAS 899986-04-0) and the 6-(4-chlorobenzyl) analog. The isopropyl group introduces greater steric bulk (molar refractivity ≈ 15.6 vs. 5.6 for methyl) and increased lipophilicity (π constant ≈ 1.5 vs. 0.5 for methyl) [1]. In published SAR for a closely related 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine antibacterial series, optimal para-substituent lipophilicity on the benzyl ring was critical for activity against drug-resistant Staphylococcus aureus, with larger hydrophobic groups correlating with improved minimum inhibitory concentrations (MICs) [2]. However, direct MIC or IC50 data for this specific compound are not publicly available, and the class-level inference cannot be considered definitive evidence of superiority.
| Evidence Dimension | Substituent lipophilicity and steric bulk (predicted difference) |
|---|---|
| Target Compound Data | π (isopropyl) ≈ 1.5; Molar refractivity ≈ 15.6 cm³/mol |
| Comparator Or Baseline | 6-(4-methylbenzyl) analog: π (methyl) ≈ 0.5; Molar refractivity ≈ 5.6 cm³/mol |
| Quantified Difference | Δπ ≈ +1.0; ΔMolar refractivity ≈ +10.0 cm³/mol |
| Conditions | Hansch-Fujita π constants and calculated molar refractivity from fragment-based methods |
Why This Matters
The increased lipophilicity and steric demand can significantly influence target binding pocket complementarity and membrane permeation, but without direct comparative assay data, the practical advantage remains unvalidated.
- [1] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
- [2] Synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines that have antibacterial activity and also inhibit inorganic pyrophosphatase. J. Med. Chem. 2013. View Source
